"in silico prediction of 2-benzoyl-N-methylbutanamide bioactivity"
"in silico prediction of 2-benzoyl-N-methylbutanamide bioactivity"
This guide outlines a rigorous, self-validating computational framework for predicting the bioactivity of 2-benzoyl-N-methylbutanamide , a specific
Technical Whitepaper & Protocol Guide
-Keto Amide DerivativesExecutive Summary & Chemical Identity
The compound 2-benzoyl-N-methylbutanamide represents a chemical scaffold combining a lipophilic benzoyl tail with a polar N-methylbutanamide headgroup. Its structural features—specifically the
This guide details a Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) workflow to predict its biological targets, binding affinity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.
Chemical Representation[1][2]
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IUPAC Name: 2-benzoyl-N-methylbutanamide
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SMILES (Canonical): CCC(C(=O)c1ccccc1)C(=O)NC
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Key Structural Alert:
-keto amide (Potential for keto-enol tautomerism at physiological pH).
Phase I: Structural Preparation & Physicochemical Profiling
Objective: Establish the molecular validity and predict bioavailability before expensive docking simulations.
Protocol: Ligand Preparation
Raw SMILES strings are insufficient for high-fidelity docking due to the neglect of ionization and tautomeric states.
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Generation: Convert SMILES to 3D coordinates using RDKit or OpenBabel .
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Tautomer Enumeration: The
-keto amide scaffold can exist in keto or enol forms.-
Directive: Generate conformers for both, but prioritize the keto form for initial screening as it is typically thermodynamically dominant in neutral amide solutions.
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Protonation: Set pH to
(physiological). The amide nitrogen is unlikely to protonate, but the carbonyl oxygen may act as a hydrogen bond acceptor.
ADME Prediction (SwissADME)
Use the SwissADME algorithm to filter for drug-likeness.
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Lipophilicity (LogP): Predicted Consensus LogP
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Blood-Brain Barrier (BBB): Due to the benzoyl group and low molecular weight (< 300 Da), this compound is predicted to be BBB Permeant .
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Medicinal Chemistry Alerts: Check for PAINS (Pan-Assay Interference Compounds).
-dicarbonyls can sometimes chelate metals; flag this for assay interference.
Data Output Table: Predicted Physicochemical Properties
| Property | Predicted Value | Method/Source | Interpretation |
| MW | ~205.25 g/mol | RDKit | Optimal for CNS penetration |
| LogP | 2.1 (Consensus) | XLOGP3 / WLOGP | High oral bioavailability |
| TPSA | ~46 Ų | Ertl et al. | High BBB permeability (TPSA < 90) |
| Rotatable Bonds | 4 | SwissADME | Flexible, high entropic cost upon binding |
| Bioavailability | 0.55 | Abbot Bioavailability Score | Good candidate for oral dosing |
Phase II: Target Identification (Polypharmacology)
Objective: Since the target is unknown, we employ Reverse Docking and Similarity Ensemble Approach (SEA) to map the compound to potential biological receptors.
Ligand-Based Target Prediction
Using SwissTargetPrediction and ChEMBL similarity searches:
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Query: Input the canonical SMILES.
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Database: Homo sapiens (filtered).
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Algorithm: The tool compares 2D/3D fingerprints against 370,000 known actives.
Hypothesized Targets:
Based on the
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Monoamine Transporters: SLC6A3 (Dopamine Transporter), SLC6A4 (Serotonin Transporter).
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Fatty Acid Amide Hydrolase (FAAH): Due to the amide chain.
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Histone Deacetylases (HDACs): Benzamide derivatives often show affinity here.
Workflow Diagram: Target Prediction Pipeline
The following Graphviz diagram illustrates the decision logic for target selection.
Caption: Figure 1. Dual-pathway target prediction workflow utilizing both 2D fingerprinting and 3D pharmacophore mapping to identify high-probability biological targets.
Phase III: Molecular Docking & Interaction Profiling
Objective: Quantify the binding affinity (
Experimental Protocol: AutoDock Vina
Step 1: Receptor Preparation
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Source: Retrieve the cryo-EM structure of the human Dopamine Transporter (e.g., PDB ID: 4M48 or homology model).
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Cleaning: Remove water molecules and co-crystallized ligands.
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Protonation: Add polar hydrogens using MGLTools or PDB2PQR server (pH 7.4).
Step 2: Grid Box Definition
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Center the grid on the orthosteric binding site (defined by the position of the native ligand, e.g., dopamine or cocaine).
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Dimensions:
Å (sufficient to cover the S1 binding pocket). -
Spacing: 0.375 Å.
Step 3: Docking Simulation
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Software: AutoDock Vina 1.2.
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Exhaustiveness: Set to 32 (High precision).
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Scoring Function: Vina Hybrid Scoring (Empirical + Knowledge-based).
Causality & Interaction Analysis
Upon docking, analyze the complex for specific interactions that define bioactivity:
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Pi-Pi Stacking: Look for interaction between the 2-benzoyl phenyl ring and phenylalanine residues (e.g., Phe72 in DAT).
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Hydrogen Bonding: The amide oxygen must act as an H-bond acceptor with tyrosine or serine residues.
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Hydrophobic Enclosure: The N-methylbutanamide chain should occupy the hydrophobic pocket.
Success Metric: A binding affinity score (Binding Energy) lower than -7.5 kcal/mol indicates a potential "Hit."
Phase IV: Toxicity & Safety (ProTox-II)
Objective: Before synthesis, predict organ toxicity.
Protocol: Submit the SMILES to ProTox-II server.
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Hepatotoxicity: Check for reactive metabolites (e.g., quinone methide formation from the benzoyl moiety).
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Carcinogenicity: Evaluate structural alerts.
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LD50 Prediction: Estimate the lethal dose class.
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Note:
-keto amides are generally less toxic than their amine counterparts (cathinones), but metabolic hydrolysis could yield toxic byproducts.
References
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]
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Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(W1), W32-W38. [Link]
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Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a web server for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257-W263. [Link]
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Keiser, M. J., et al. (2007). Relating protein pharmacology by ligand chemistry. Nature Biotechnology, 25(2), 197-206. [Link]
